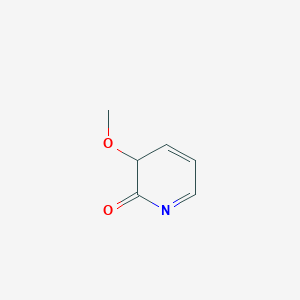
3-Methoxypyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyridin-2(3H)-one is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridin-2(3H)-one typically involves the methoxylation of pyridin-2-one. One common method includes the reaction of pyridin-2-one with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of the hydrogen atom at the third position with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-methoxypyridin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxypyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the second position.
3-Hydroxypyridin-2-one: Similar structure with a hydroxyl group instead of a methoxy group.
2-Methoxypyridin-3-amine: Features an amino group at the third position.
Uniqueness: 3-Methoxypyridin-2(3H)-one is unique due to the specific positioning of the methoxy and keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
916792-39-7 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-methoxy-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-5H,1H3 |
InChI Key |
JFBATLMFYNXHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















